molecular formula C16H21N3O4 B2731149 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide CAS No. 2034312-33-7

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B2731149
CAS No.: 2034312-33-7
M. Wt: 319.361
InChI Key: DKBYWNFZGFPGPP-UHFFFAOYSA-N
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Description

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.361 g/mol. This compound is characterized by the presence of a tetrahydrofuran ring, a nicotinoyl group, and a piperidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl intermediate. This intermediate is then reacted with nicotinic acid to form the nicotinoyl derivative. The final step involves the coupling of the nicotinoyl derivative with piperidine-4-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and solvents like dichloromethane or DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The nicotinoyl group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxygenated derivatives, amines, and substituted piperidines, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carboxamide: Similar structure with a chloro substituent.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Similar piperidine-4-carboxamide core but different substituents

Uniqueness

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is unique due to its specific combination of the tetrahydrofuran ring, nicotinoyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-15(20)11-3-6-19(7-4-11)16(21)12-1-2-14(18-9-12)23-13-5-8-22-10-13/h1-2,9,11,13H,3-8,10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBYWNFZGFPGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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